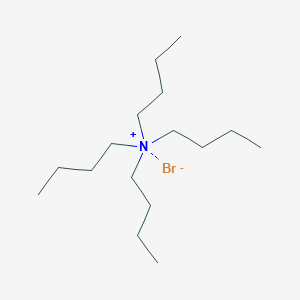
2,2',4'-Trichloroacetophenone
Overview
Description
2,2’,4’-Trichloroacetophenone is an organic compound with the molecular formula C8H5Cl3O. It is a type of α-haloketone and is known for its off-white to light yellow crystalline appearance. This compound is used in various chemical reactions and has applications in multiple fields, including organic synthesis and industrial production .
Mechanism of Action
Target of Action
2,2’,4’-Trichloroacetophenone is an α-haloketone . The primary targets of this compound are glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . These enzymes play a crucial role in the detoxification of xenobiotics and protection against oxidative stress.
Mode of Action
The compound interacts with its targets through a reduction process . It undergoes reduction to 2′,4′-dichloroacetophenone by the action of glutathione-dependent cytosolic enzymes . This interaction results in changes in the structure of the compound, which may influence its activity and effects.
Biochemical Pathways
The biochemical pathway primarily affected by 2,2’,4’-Trichloroacetophenone involves the reduction of the compound to 2′,4′-dichloroacetophenone This process is facilitated by glutathione-dependent cytosolic enzymes
Pharmacokinetics
Given that the compound undergoes reduction in the liver, kidney, and brain , it can be inferred that it is absorbed and distributed to these organs where it is metabolized. The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
It is known that the compound participates in the microwave-induced n-alkylation of several azoles to afford the corresponding 1-(2′,4′-dichlorophenacyl)azoles . This suggests that the compound may have a role in the synthesis of certain azole compounds.
Biochemical Analysis
Biochemical Properties
2,2’,4’-Trichloroacetophenone interacts with glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . These interactions lead to the reduction of 2,2’,4’-Trichloroacetophenone to 2′,4′-dichloroacetophenone .
Molecular Mechanism
The molecular mechanism of action of 2,2’,4’-Trichloroacetophenone involves its reduction by glutathione-dependent enzymes . This process may influence the activity of these enzymes and potentially alter gene expression.
Metabolic Pathways
2,2’,4’-Trichloroacetophenone is involved in metabolic pathways mediated by glutathione-dependent enzymes . These enzymes play a crucial role in cellular detoxification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2’,4’-Trichloroacetophenone typically involves the acylation of m-dichlorobenzene with chloroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out at temperatures between 58-62°C, followed by a thermal reaction at 80-100°C. The product is then hydrolyzed, extracted, and purified through crystallization .
Industrial Production Methods
In industrial settings, the production method involves similar steps but on a larger scale. The process includes the use of m-dichlorobenzene, aluminum chloride, and chloroacetyl chloride, followed by hydrolysis and purification to obtain high yields of 2,2’,4’-Trichloroacetophenone .
Chemical Reactions Analysis
2,2’,4’-Trichloroacetophenone undergoes various chemical reactions, including:
N-Alkylation: It participates in microwave-induced N-alkylation of azoles to form 1-(2’,4’-dichlorophenacyl)azoles.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include reducing agents like glutathione and alkylating agents for N-alkylation. The major products formed from these reactions are 2’,4’-dichloroacetophenone and 1-(2’,4’-dichlorophenacyl)azoles .
Scientific Research Applications
2,2’,4’-Trichloroacetophenone has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for the preparation of various chemical compounds.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical drugs such as miconazole nitrate and econazole nitrate.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and the investigation of metabolic pathways.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2,2’,4’-Trichloroacetophenone can be compared with other similar compounds such as:
2’,4’-Dichloroacetophenone: This compound is a reduction product of 2,2’,4’-Trichloroacetophenone and shares similar chemical properties.
4’-Amino-3’,5’-dichloroacetophenone: Another related compound with different functional groups, used in various chemical reactions.
2-Bromo-3’,4’-dichloroacetophenone: A brominated derivative with distinct reactivity and applications.
The uniqueness of 2,2’,4’-Trichloroacetophenone lies in its specific halogenation pattern and its ability to undergo diverse chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWPPRLJNVHPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026190 | |
| Record name | 2,2',4'-Trichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2',4'-trichloroacetophenone is an off-white crystalline solid. (NTP, 1992), Off-white crystalline solid; [CAMEO] Melting point = 52-55 deg C; [MSDSonline] | |
| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-Dichlorophenacyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2632 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |
| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-Dichlorophenacyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2632 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
4252-78-2 | |
| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2′,4′-Trichloroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4252-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4'-Trichloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004252782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4'-Trichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4'-trichloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLOROPHENACYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E35P7HJI2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
126 to 131 °F (NTP, 1992) | |
| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,2',4'-Trichloroacetophenone?
A: this compound is primarily used as a precursor in the synthesis of other chemical compounds. One notable application is its role as a starting material in the production of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, a potent antifungal agent []. Additionally, it serves as an intermediate in the synthesis of insecticides, specifically 2-Chloro-1-(2,4-dichlorophenyl)-vinyl Diethyl Phosphate [].
Q2: What are the structural characteristics of this compound?
A: this compound (C8H5Cl3O) is an aromatic ketone. Its structure consists of an acetophenone core, with chlorine atoms substituted at the 2, 2', and 4' positions. The crystal structure reveals the presence of π–π stacking interactions [].
Q3: Are there different methods for synthesizing 1-(2,4-dichlorophenyl)-2-chloroethanol from this compound?
A3: Yes, two distinct methods for synthesizing 1-(2,4-dichlorophenyl)-2-chloroethanol from this compound are described in the provided research:
Q4: What is known about the environmental impact of this compound?
A4: While the provided research focuses on synthesis and chemical properties, it lacks specific details on the environmental impact and degradation pathways of this compound. Given its use as an insecticide precursor, further investigation into its potential ecotoxicological effects and strategies for responsible waste management is crucial.
Q5: What analytical techniques are employed to study this compound?
A5: Various analytical techniques are used to characterize and quantify this compound and its reaction products. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)










![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)

